molecular formula C11H19N3O2 B13631989 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13631989
M. Wt: 225.29 g/mol
InChI Key: UVDVVKWZKKDLBY-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid is a pyrazole-containing derivative with a propanoic acid backbone. The molecule features a 3,5-dimethylpyrazole moiety linked to a propylamino group at the second carbon of the propanoic acid chain. This discontinuation may reflect challenges in synthesis, stability, or market demand.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C11H19N3O2/c1-4-5-12-10(11(15)16)7-14-9(3)6-8(2)13-14/h6,10,12H,4-5,7H2,1-3H3,(H,15,16)

InChI Key

UVDVVKWZKKDLBY-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C(=CC(=N1)C)C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Attachment of the Propylamino Group: The propylamino group is introduced through a substitution reaction, where a suitable propylamine derivative reacts with the pyrazole ring.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethyl-1h-pyrazol-1-yl)-2-(propylamino)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Functional Group Variations

The compound’s structural analogs (Table 1) exhibit variations in substituents, heterocyclic rings, and functional groups, which influence their physicochemical and biological properties.

Table 1: Key Structural Features of Analogs

Compound Name Amino Group Substituent Heterocycle Functional Group Suppliers Notes
Target Compound Propylamino 3,5-Dimethylpyrazole Propanoic acid Discontinued High polarity due to carboxylic acid; limited availability
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide Cyclopropylamino 3,5-Dimethylpyrazole Propanamide 1 Amide group enhances lipophilicity; potential CNS penetration
2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid Cyclopropylamino 3,5-Dimethyl-1,2,4-triazole Propanoic acid 1 Triazole increases polarity and hydrogen-bonding capacity
2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid Cyclopropylamino 4-Trifluoromethylpyrazole Propanoic acid 3 CF₃ group enhances metabolic stability and electron-withdrawing effects
3-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid N/A (no amino substituent) 1-Ethyl-3,5-dimethylpyrazole Propanoic acid Multiple Lack of amino group reduces basicity; ethyl group may alter steric effects

Key Comparative Insights

Cyclopropylamino groups are associated with improved metabolic stability in drug design.

Heterocycle Modifications: Replacement of pyrazole with 1,2,4-triazole (as in 2-(Cyclopropylamino)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanoic acid) introduces an additional nitrogen atom, increasing polarity and hydrogen-bonding capacity, which could enhance binding to polar enzyme active sites . 4-Trifluoromethylpyrazole derivatives (e.g., 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid) leverage the electron-withdrawing CF₃ group to resist oxidative metabolism, improving pharmacokinetic profiles .

Functional Group Impact: Propanoic acid groups (as in the target compound) confer high water solubility at physiological pH, favoring renal excretion. In contrast, propanamide analogs exhibit increased lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications .

Commercial and Research Relevance

  • The target compound’s discontinued status contrasts with analogs like 2-(Cyclopropylamino)-3-(4-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, which has three suppliers, indicating sustained research or industrial interest .
  • Pyrazole derivatives with sulfonamide or ethyl groups (e.g., 957311-94-3/1-(2,5-Dimethoxyphenyl)sulfonyl-3-methylpyrazole) highlight divergent applications, such as enzyme inhibition or antimicrobial activity, compared to the carboxylic acid focus of the target compound.

Biological Activity

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid (CAS: 1250930-59-6) is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C11H18N4O2
  • Molecular Weight : 225.29 g/mol
  • Purity : 98%
  • InChI Key : UVDVVKWZKKDLBY-UHFFFAOYNA-N

Research indicates that 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid may interact with multiple biological pathways:

  • Type III Secretion System (T3SS) Inhibition :
    • A study demonstrated that high concentrations of the compound (50 μM) resulted in approximately 50% inhibition of the secretion process mediated by the T3SS in enteropathogenic E. coli. This was achieved by downregulating the expression of the major activator ler without completely inhibiting secretion .
  • Cytotoxicity :
    • The compound has shown varying degrees of cytotoxicity against different organisms. Specific assays indicated that at concentrations above its IC50 value, it could significantly affect cell viability .
  • Antimicrobial Activity :
    • Preliminary findings suggest that the compound exhibits antimicrobial properties, potentially making it a candidate for further development as an antimicrobial agent. However, detailed studies are required to confirm these effects and elucidate the underlying mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
T3SS Inhibition~50% inhibition at 50 μM
CytotoxicityVariable effects on different cell lines
Antimicrobial EffectsPotential activity against bacterial strains

Case Study: Screening for T3SS Inhibitors

In a comprehensive screening assay aimed at identifying inhibitors of the T3SS, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid was evaluated alongside over 5000 compounds. The results indicated significant inhibitory activity at higher concentrations, positioning it as a promising candidate for further investigation in the context of bacterial pathogenesis .

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(propylamino)propanoic acid. Areas for future investigation include:

  • Dose-response studies to determine effective concentrations for therapeutic applications.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • In vivo studies to assess efficacy and safety profiles in animal models.

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